2-Bromo-6-(trifluoromethyl)aniline is an aromatic amine, meaning it contains an amino group (NH2) attached to an aromatic ring (benzene in this case). Its synthesis has been reported in scientific literature, often as an intermediate in the preparation of other more complex molecules. For example, one study describes its synthesis via a diazotization reaction followed by nucleophilic aromatic substitution with trifluoromethylbenzene [].
While there is no extensive research directly exploring the applications of 2-Bromo-6-(trifluoromethyl)aniline itself, its chemical structure suggests potential in various research areas:
2-Bromo-6-(trifluoromethyl)aniline is an organic compound with the molecular formula C₇H₅BrF₃N. It belongs to the class of anilines, characterized by the presence of a bromine atom and a trifluoromethyl group attached to the benzene ring. This compound is notable for its unique electronic properties, which arise from the electron-withdrawing trifluoromethyl group, enhancing its reactivity in various
These reactions highlight the compound's potential utility in synthesizing more complex organic molecules.
The synthesis of 2-Bromo-6-(trifluoromethyl)aniline typically involves:
These methods are optimized to yield high purity and efficiency, particularly in industrial applications.
2-Bromo-6-(trifluoromethyl)aniline finds applications in various fields:
While specific interaction studies on 2-Bromo-6-(trifluoromethyl)aniline are scarce, its structural features suggest that it may interact with biological targets similarly to other halogenated anilines. The trifluoromethyl group can significantly influence molecular interactions, potentially enhancing lipophilicity and bioavailability. Future research could elucidate its mechanisms of action and therapeutic potential .
Several compounds share structural similarities with 2-Bromo-6-(trifluoromethyl)aniline. Here are some notable examples:
| Compound Name | Key Features |
|---|---|
| 2-Bromo-4-(trifluoromethyl)aniline | Lacks methyl group; similar trifluoromethyl presence |
| 2-Bromo-4-nitro-6-(trifluoromethyl)aniline | Contains a nitro group; different reactivity profile |
| 2-Bromo-4-chloro-6-(trifluoromethyl)aniline | Contains chlorine instead of methyl; varied properties |
| 4-Bromo-2-chloro-6-(trifluoromethyl)aniline | Different substitution pattern; similar reactivity |
The uniqueness of 2-Bromo-6-(trifluoromethyl)aniline lies in its specific combination of both methyl and trifluoromethyl groups on the benzene ring. This configuration not only influences its chemical reactivity but also enhances its potential biological activity compared to similar compounds that lack one or both substituents. The dual presence of these groups contributes significantly to its lipophilicity and stability, making it a valuable compound for research and industrial applications .
2-Bromo-6-(trifluoromethyl)aniline emerged as a significant compound in the mid-20th century, driven by advancements in halogenation and fluorination techniques. Early synthetic routes involved bromination of m-aminobenzotrifluoride derivatives, as documented in studies exploring regioselective substitutions on aromatic systems. The compound gained prominence in the 1980s–1990s as a versatile intermediate for agrochemical and pharmaceutical synthesis, particularly in developing trifluoromethyl-containing bioactive molecules. Its utility expanded with the adoption of cross-coupling methodologies, such as Suzuki-Miyaura reactions, which leveraged its bromine substituent for selective bond formation.
This compound is pivotal in constructing complex molecules due to:
InChI=1S/C7H5BrF3N/c8-5-3-1-2-4(6(5)12)7(9,10)11/h1-3H,12H2. BQSYRDIUPNIUGC-UHFFFAOYSA-N. NC1=C(Br)C=CC=C1C(F)(F)F. | Parameter | Value | Source Reference |
|---|---|---|
| CAS Number | 58458-13-2 | |
| Molecular Formula | C₇H₅BrF₃N | |
| Exact Mass | 238.9467 Da | |
| XLogP3 | 3.2 | |
| Hydrogen Bond Donors | 1 |
2-Bromo-6-(trifluoromethyl)aniline typically exists as a liquid or semi-solid material at room temperature, exhibiting a clear, colorless to pale yellow appearance [1] [2] [3]. The compound's physical form can vary depending on temperature and purity, with some suppliers reporting it as a colorless to white to yellow liquid or semi-solid [3]. The molecular structure, characterized by the presence of both electron-withdrawing substituents (bromine and trifluoromethyl groups), significantly influences its physical properties and morphological characteristics.
The compound has a molecular formula of C₇H₅BrF₃N and a molecular weight of 240.02 g/mol [1] [4] [5]. Its physical state is influenced by the intermolecular interactions between molecules, particularly the electronic effects of the substituents on the aromatic ring. The trifluoromethyl group contributes to the compound's unique physical properties through its strong electron-withdrawing nature and steric effects.
The boiling point of 2-Bromo-6-(trifluoromethyl)aniline has been predicted to be 215.6 ± 35.0°C [1] [4] [6]. This predicted value is consistent with the molecular weight and structural characteristics of the compound. The presence of the trifluoromethyl group generally increases boiling points due to the strength of carbon-fluorine bonds and intermolecular interactions.
No experimental melting point data is currently available in the literature for this specific compound [1] [7]. However, related compounds such as 2-Bromo-6-chloro-4-(trifluoromethyl)aniline have reported melting points in the range of 29-32°C [8] [9], suggesting that the target compound may have similar thermal transition characteristics.
For comparison, related trifluoromethyl-substituted anilines show varying thermal properties: 4-(Trifluoromethyl)aniline has a melting point of 38°C and boiling point of 117.5°C , while 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline has a boiling point of 186°C [11].
Specific heat capacity data for 2-Bromo-6-(trifluoromethyl)aniline is not available in the current literature. However, studies on similar aromatic amine compounds provide insight into expected thermal behavior. Research on aniline derivatives indicates that heat capacities of aromatic amines typically range from 150-200 J/(mol·K) at room temperature [12] [13].
The enthalpies of phase transitions for this compound have not been experimentally determined. Computational studies on related compounds suggest that the presence of multiple electron-withdrawing groups (bromine and trifluoromethyl) would affect the energetics of phase transitions compared to unsubstituted aniline [14] [15].
Studies on thermophysical properties of aromatic amine mixtures have shown that compounds containing trifluoromethyl groups exhibit distinct thermal behavior due to their electronic structure and intermolecular interactions [16].
The thermal stability of 2-Bromo-6-(trifluoromethyl)aniline is enhanced by the presence of the trifluoromethyl group, which is known for its exceptional thermal stability due to strong C-F bonds [17]. Compounds containing trifluoromethyl groups generally exhibit high thermal resistance and decomposition temperatures above 250°C .
Thermal decomposition studies on related trifluoromethyl anilines indicate that these compounds undergo decomposition to produce various products including hydrogen fluoride, nitrogen oxides, and carbon oxides [11]. The thermal stability is influenced by the electron-withdrawing effects of both the bromine and trifluoromethyl substituents.
Research on teriflunomide, which contains a similar trifluoromethyl aniline structure, shows that thermal degradation at 80°C for two hours results in the formation of 4-(trifluoromethyl)aniline as a major degradation product [18], indicating the stability of the trifluoromethyl-aniline linkage under moderate thermal stress.
The solubility characteristics of 2-Bromo-6-(trifluoromethyl)aniline are significantly influenced by the presence of the trifluoromethyl group, which enhances lipophilicity while reducing water solubility [19] [20]. The compound is expected to have limited solubility in polar protic solvents such as water due to the hydrophobic nature of the trifluoromethyl group.
Based on the properties of related trifluoromethyl anilines, the compound should exhibit good solubility in non-polar organic solvents such as dichloromethane, toluene, and hexane [21] [20]. The compound is also expected to be soluble in polar aprotic solvents like dimethyl sulfoxide and dimethylformamide, which are commonly used in synthetic applications.
Storage recommendations suggest keeping the compound in an inert atmosphere at room temperature in a dark place [1] [2], indicating sensitivity to environmental conditions that may affect its stability in solution.
The predicted partition coefficient (logP) for 2-Bromo-6-(trifluoromethyl)aniline has not been explicitly reported in the available literature. However, related compounds provide insight into expected values. Safety data sheets for similar halogenated trifluoromethyl anilines indicate that partition coefficient data is often not available for these specialized compounds [22] [23].
Computational studies on similar compounds suggest that the presence of both bromine and trifluoromethyl groups would result in a moderate to high logP value, indicating preference for organic phases over aqueous phases. The trifluoromethyl group is known to significantly increase lipophilicity [24] [19].
The predicted pKa of 2-Bromo-6-(trifluoromethyl)aniline is -0.60 ± 0.10 [1] [4], indicating that this compound is significantly more acidic than unsubstituted aniline (pKa ≈ 4.63). This dramatic decrease in basicity is attributed to the strong electron-withdrawing effects of both the bromine and trifluoromethyl substituents.
The trifluoromethyl group is particularly effective at reducing the basicity of aniline derivatives through its strong inductive effect [27] . For comparison, 2-(Trifluoromethyl)aniline has a predicted pKa of approximately 1.10 , demonstrating the additional effect of the bromine substituent in further reducing basicity.
This low pKa value indicates that the compound would exist predominantly in its neutral form under most practical pH conditions, as the predicted pKa is well below typical solution pH values. The strong electron-withdrawing nature of the substituents stabilizes the neutral amine form relative to the protonated ammonium ion.
The trifluoromethyl group in 2-Bromo-6-(trifluoromethyl)aniline exerts a powerful electron-withdrawing effect through both inductive and field effects [17] [29] [30]. This group is among the strongest electron-withdrawing substituents known in organic chemistry, with a Hammett sigma value significantly higher than other common substituents.
The electron-withdrawing nature of the trifluoromethyl group arises from the high electronegativity of fluorine atoms, which create a strong dipole moment in the C-F bonds [27]. This electronic effect dramatically alters the electron density distribution in the aromatic ring, making it less nucleophilic and more susceptible to nucleophilic aromatic substitution reactions [31] .
Research on electrophilic aromatic substitution reactions shows that the trifluoromethyl group drastically decreases reaction rates compared to hydrogen substitution [29]. The group acts as a meta-directing substituent in electrophilic aromatic substitution, consistent with its strong electron-withdrawing character [32] [30].
The combination of the trifluoromethyl group with the bromine substituent creates a compound with exceptionally strong electron-withdrawing character, resulting in the very low predicted pKa of -0.60 [1]. This electronic environment significantly affects the chemical reactivity and stability of the compound.
The bromine atom in 2-Bromo-6-(trifluoromethyl)aniline can participate in halogen bonding interactions, where the bromine acts as an electrophilic halogen bond donor [33] [34]. Halogen bonding occurs when there is evidence of a net attractive interaction between an electrophilic region associated with a halogen atom and a nucleophilic region in another molecule.
The strength and directionality of halogen bonds involving bromine are intermediate between those of chlorine and iodine [33]. The presence of the electron-withdrawing trifluoromethyl group enhances the electrophilicity of the bromine atom, potentially strengthening its halogen bonding capability.
Studies on halogen bonding in medicinal chemistry demonstrate that bromine can engage in significant intermolecular interactions with nucleophilic sites [33]. The geometry of halogen bonds typically shows a linear arrangement with the C-Br···nucleophile angle approaching 180°, which can influence crystal packing and molecular recognition.
Research on enzyme interactions with halogenated aromatic compounds indicates that halogen atoms can participate in halogen bonding that modulates catalytic efficiency and specificity . These interactions are particularly important in biological systems where the compound may interact with protein targets.
The aromatic system in 2-Bromo-6-(trifluoromethyl)aniline experiences significant electronic perturbation due to the presence of both electron-withdrawing substituents [17] . The trifluoromethyl group and bromine atom work synergistically to reduce the electron density of the aromatic ring, affecting its stability and reactivity patterns.
The electron-deficient nature of the aromatic ring makes it less susceptible to electrophilic attack but more reactive toward nucleophilic substitution reactions [31]. This electronic environment is particularly favorable for nucleophilic aromatic substitution (SNAr) reactions, where the electron-withdrawing groups activate the ring toward nucleophilic attack.
Studies on similar compounds demonstrate that the presence of multiple electron-withdrawing groups can lead to enhanced thermal stability . The electronic stabilization provided by the delocalization of electron density away from the ring contributes to the overall stability of the compound.
Irritant